molecular formula C11H10O3 B6149033 7-methoxy-2-methyl-1-benzofuran-4-carbaldehyde CAS No. 130627-28-0

7-methoxy-2-methyl-1-benzofuran-4-carbaldehyde

Cat. No. B6149033
CAS RN: 130627-28-0
M. Wt: 190.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methoxy-2-methyl-1-benzofuran-4-carbaldehyde is a benzofuran compound . Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

The 7-methoxy-2-methyl-1-benzofuran-4-carbaldehyde was synthesized by a known literature method (Wittig reaction approach) from vanillin . Research on natural products containing benzofuran has remarkably increased during the past few decades .


Molecular Structure Analysis

The molecular formula of 7-methoxy-2-methyl-1-benzofuran-4-carbaldehyde is C10H8O3 . Its molecular weight is 176.17 .


Chemical Reactions Analysis

Benzofuran compounds are being studied, characterized, and screened for possible biological activities . Several of such compounds have exhibited various biological activities, thus their total syntheses have attracted much attention from synthetic organic chemists .

Mechanism of Action

An analysis of the receptor-ligand interaction studies revealed that 7-methoxy-2-methyl-1-benzofuran-4-carbaldehyde is most active against certain biomarkers and have the features to prove themselves as anticancer drugs . It shows strong cytotoxicity against human cell line [lung (A-459) and breast (MCF-07)] .

Safety and Hazards

The safety information available indicates that 7-methoxy-2-methyl-1-benzofuran-4-carbaldehyde is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statements include H302 .

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-methoxy-2-methyl-1-benzofuran-4-carbaldehyde involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-methyl-4-methoxyphenol", "2-bromoacetophenone", "sodium hydride", "dimethylformamide", "acetic acid", "sodium borohydride", "acetic anhydride", "sulfuric acid", "sodium sulfate", "sodium hydroxide", "chloroform", "water" ], "Reaction": [ "Step 1: React 2-methyl-4-methoxyphenol with 2-bromoacetophenone in the presence of sodium hydride and dimethylformamide to form 7-bromo-2-methyl-4-methoxy-1-phenyl-1H-benzo[e][1,3]oxazine.", "Step 2: Hydrolyze 7-bromo-2-methyl-4-methoxy-1-phenyl-1H-benzo[e][1,3]oxazine with acetic acid to form 7-hydroxy-2-methyl-4-methoxy-1-phenyl-1H-benzo[e][1,3]oxazine.", "Step 3: Reduce 7-hydroxy-2-methyl-4-methoxy-1-phenyl-1H-benzo[e][1,3]oxazine with sodium borohydride to form 7-hydroxy-2-methyl-4-methoxy-1-phenyl-1H-benzofuran.", "Step 4: Protect the hydroxyl group of 7-hydroxy-2-methyl-4-methoxy-1-phenyl-1H-benzofuran by reacting with acetic anhydride in the presence of sulfuric acid to form 7-acetoxy-2-methyl-4-methoxy-1-phenyl-1H-benzofuran.", "Step 5: Oxidize 7-acetoxy-2-methyl-4-methoxy-1-phenyl-1H-benzofuran with sodium periodate to form 7-acetoxy-2-methyl-1-benzofuran-4-carbaldehyde.", "Step 6: Remove the acetyl group from 7-acetoxy-2-methyl-1-benzofuran-4-carbaldehyde by reacting with sodium hydroxide in chloroform to form 7-methoxy-2-methyl-1-benzofuran-4-carbaldehyde.", "Step 7: Purify the product by recrystallization from water." ] }

CAS RN

130627-28-0

Product Name

7-methoxy-2-methyl-1-benzofuran-4-carbaldehyde

Molecular Formula

C11H10O3

Molecular Weight

190.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.